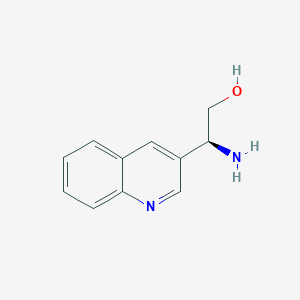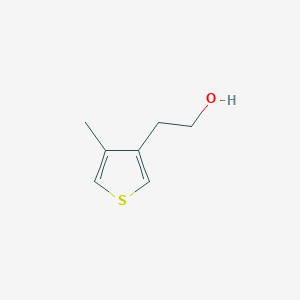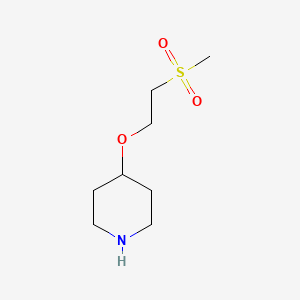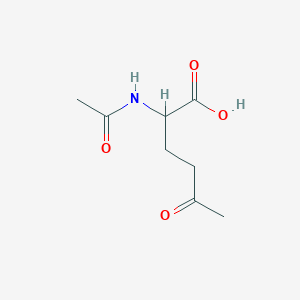![molecular formula C11H14O2 B13618428 2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/no-structure.png)
2-[2-(Propan-2-yloxy)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Propan-2-yloxy)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a propan-2-yloxy group. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Propan-2-yloxy)phenyl]oxirane typically involves the reaction of 2-(propan-2-yloxy)phenyl derivatives with epoxidizing agents. One common method is the reaction of 2-(propan-2-yloxy)phenylmethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Propan-2-yloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(Propan-2-yloxy)phenyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive oxirane ring.
Comparison with Similar Compounds
2-[2-(Propan-2-yloxy)phenyl]oxirane can be compared with other similar oxirane compounds:
2-Phenyl-2-(propan-2-yl)oxirane: Similar structure but with different substituents on the phenyl ring.
2-Methyl-2-phenyloxirane:
[(2-Propenyloxy)methyl]oxirane: Contains a propenyloxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-10-6-4-3-5-9(10)11-7-12-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
JHGMHKGZGBMTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)




